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Compound of Interest

Compound Name: RED 500

Cat. No.: B050794

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
RED 500, a fluoran dye utilized in various technological applications. This document details
available UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data,
outlines general experimental protocols for acquiring such data, and presents a logical
workflow for spectroscopic analysis.

Compound Identification

e Chemical Name: 9-(Ethyl(3-methylbutyl)amino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-
isobenzofuran]-3'-one

e CAS Number: 115392-27-3
e Molecular Formula: C31H29NOs
e Molecular Weight: 463.57 g/mol

UV-Visible Spectroscopic Data

The UV-Vis spectrum of RED 500 is characterized by a strong absorption band in the visible
region, which is responsible for its red coloration.

Table 1: UV-Visible Absorption Data for RED 500
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Parameter Value Solvent

Amax 523 nm Not Specified

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

To date, specific, experimentally determined *H and 3C NMR data for RED 500 (CAS 115392-
27-3) are not publicly available in the scientific literature. However, data from a closely related
analog, 9-(diethylamino)-spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one,
provides valuable insight into the expected spectral characteristics. The primary structural
difference lies in the substitution at the amino group (diethyl vs. ethyl(3-methylbutyl)).

Of particular diagnostic value in the 13C NMR spectrum of fluoran dyes is the chemical shift of
the spiro carbon. For the diethylamino analog, this has been reported to appear at
approximately 162 ppm in its colored, zwitterionic form[1].

For a more comprehensive, albeit estimated, understanding of the NMR profile of the core
spiro[benzo[a]xanthene-isobenzofuran] structure, the following data is provided for the
unsubstituted parent compound, 3'H-Spiro[dibenzo|c,h]xanthene-7,1-isobenzofuran]-3'-one[2].

Table 2: Representative *H NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog
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Chemical Shift (5, Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)

8.90 d 8.3 Ar-H
8.14-8.15 m Ar-H

8.03 d 8.1 Ar-H
7.85-7.88 m Ar-H

7.76-7.80 m Ar-H

7.72 d 8.7 Ar-H
7.33-7.35 m Ar-H

6.89 d 8.7 Ar-H

Solvent: DMSO-ds

Table 3: Representative 133C NMR Data for a Spiro[dibenzo[c,h]xanthene-isobenzofuran] Analog
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Chemical Shift (6, ppm) Assignment
169.3 C=0

153.8 Ar-Cq

146.1 Ar-Cq

136.5 Ar-CH

134.4 Ar-Cq

131.1 Ar-CH

128.8 Ar-CH

128.4 Ar-CH

127.9 Ar-CH

125.9 Ar-Cq

125.5 Ar-CH

124.8 Ar-CH

124.1 Ar-CH

123.8 Ar-Cq

122.5 Ar-CH

112.8 Ar-Cq

82.9 Cq (Spiro Carbon)

Solvent: DMSO-ds

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a specific compound like
RED 500 are often proprietary. However, the following general methodologies are standard
practice in the field and can be adapted for this purpose.
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UV-Visible Spectroscopy

 Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
e Sample Preparation:

o A stock solution of RED 500 is prepared by accurately weighing a small amount of the
solid and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or
chloroform) in a volumetric flask.

o Serial dilutions are performed to obtain a series of solutions with concentrations that will
yield absorbance values within the linear dynamic range of the instrument (typically 0.1 -
1.0).

o Data Acquisition:
o The spectrophotometer is calibrated using a blank solution (the pure solvent).

o The absorbance of each solution is measured over a specific wavelength range (e.g., 300-
700 nm).

o The wavelength of maximum absorbance (Amax) is determined from the resulting
spectrum.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for detailed structural elucidation.

e Sample Preparation:

o Approximately 5-10 mg of RED 500 is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds) in an NMR tube. The choice of solvent depends on the solubility of the
compound and its chemical stability.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added
to the solvent for chemical shift calibration.
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o Data Acquisition:

o 'H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling
constants of the hydrogen atoms.

o 183C NMR spectra are acquired to identify the chemical shifts of the carbon atoms.

o Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to
establish connectivity and aid in the complete structural assignment.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like RED 500.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of RED 500: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050794+#spectroscopic-data-for-red-500-uv-vis-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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